3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that features a triazolopyrimidine core. This compound is notable for its incorporation of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of scalable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The triazolopyrimidine core can be reduced using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a corresponding quinone derivative, while nucleophilic substitution of the trifluoromethyl group could result in the formation of various substituted derivatives .
Scientific Research Applications
3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This can lead to improved binding affinity and selectivity for certain enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-methoxyphenyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The presence of the trifluoromethyl group in 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine distinguishes it from similar compounds. This group significantly enhances the compound’s chemical stability, lipophilicity, and bioactivity, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-28-15-7-5-14(6-8-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-3-2-4-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAUWIGUIVAGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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